molecular formula C16H16N2OS B189660 N-benzoyl-N'-(1-phenylethyl)thiourea CAS No. 111752-78-4

N-benzoyl-N'-(1-phenylethyl)thiourea

Cat. No.: B189660
CAS No.: 111752-78-4
M. Wt: 284.4 g/mol
InChI Key: LFNTYAFRRGFAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-N'-(1-phenylethyl)thiourea is a synthetic organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound is notable for its unique structure, which includes a thioxomethyl group and a phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzoyl-N'-(1-phenylethyl)thiourea typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods: Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, has been shown to be effective in producing high yields of benzamide derivatives .

Types of Reactions:

    Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.

    Reduction: Reduction of benzamides typically yields amines.

    Substitution: Benzamides can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

    Oxidation: Benzoic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzoyl-N'-(1-phenylethyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzoyl-N'-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-N-(1-phenylethyl)benzamide
  • Benzamide, 2-amino-N-[(1S)-1-phenylethyl]-

Comparison: N-benzoyl-N'-(1-phenylethyl)thiourea is unique due to the presence of the thioxomethyl group, which imparts distinct chemical and biological properties. Compared to other benzamides, this compound may exhibit different reactivity and potency in various applications.

Properties

CAS No.

111752-78-4

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

N-(1-phenylethylcarbamothioyl)benzamide

InChI

InChI=1S/C16H16N2OS/c1-12(13-8-4-2-5-9-13)17-16(20)18-15(19)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,18,19,20)

InChI Key

LFNTYAFRRGFAEV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2

solubility

6.4 [ug/mL]

Origin of Product

United States

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